D-erythro-Imidazoleglycerol Phosphate Monohydrate

Enzymology Histidine Biosynthesis Inhibitor Screening

This D-erythro-Imidazoleglycerol Phosphate Monohydrate (CAS 210241-69-3) is the indispensable, enantiomerically pure substrate for imidazoleglycerol-phosphate dehydratase (IGPD). Only the D-erythro isomer is recognized by the enzyme; other stereoisomers act as competitive inhibitors, making this compound non-substitutable for valid IGPD kinetic assays, high-throughput herbicide screening, and structure-based drug design (SBDD) studies targeting histidine biosynthesis.

Molecular Formula C6H11N2O6P
Molecular Weight 238.14 g/mol
CAS No. 210241-69-3
Cat. No. B043826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-Imidazoleglycerol Phosphate Monohydrate
CAS210241-69-3
SynonymsIGP
Molecular FormulaC6H11N2O6P
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=NC=NC1C(C(COP(=O)(O)O)O)O
InChIInChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3-6,9-10H,2H2,(H2,11,12,13)
InChIKeySIVIZMCKQNFBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-erythro-Imidazoleglycerol Phosphate Monohydrate (CAS 210241-69-3): A Critical Substrate for Histidine Biosynthesis Research and IGPD Inhibitor Discovery


D-erythro-Imidazoleglycerol Phosphate Monohydrate (CAS 210241-69-3), also known as D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP), is a key intermediate in the histidine biosynthetic pathway, specifically the fifth step in this highly conserved metabolic route [1]. It serves as the primary substrate for the enzyme imidazoleglycerol-phosphate dehydratase (IGPD; EC 4.2.1.19), which catalyzes its conversion to imidazoleacetol phosphate (IAP) [2]. This compound is a specialized biochemical reagent essential for studying histidine metabolism in plants and microorganisms, where it is synthesized de novo [3]. The monohydrate form is the most common commercially available derivative, used for in vitro enzyme assays, structural biology studies, and as a reference standard in the development of novel herbicides and antimicrobials targeting the IGPD enzyme .

Why D-erythro-Imidazoleglycerol Phosphate Monohydrate Cannot Be Replaced by Generic IGP or Other Histidine Pathway Intermediates


The histidine biosynthetic pathway is characterized by a high degree of enzyme specificity, making simple substitution of this intermediate with a generic 'imidazoleglycerol phosphate' or a different stereoisomer unviable. The enzyme IGPD exhibits strict enantioselectivity, catalyzing the dehydration of only the D-erythro diastereoisomer of IGP [1]. Other stereoisomers, such as the L-erythro, D-threo, and L-threo forms, are not substrates and instead act as competitive inhibitors, blocking the enzyme's active site [1]. Furthermore, using the downstream product, imidazoleacetol phosphate (IAP), would entirely bypass the IGPD-catalyzed step, which is the critical target for most herbicide and antimicrobial development programs [2]. Therefore, for any experiment designed to assay IGPD activity, characterize its kinetics, or screen for inhibitors, the specific D-erythro-IGP monohydrate is an indispensable, non-substitutable reagent.

Quantitative Evidence for Selecting D-erythro-Imidazoleglycerol Phosphate Monohydrate Over Analogs and Alternatives


Strict Stereospecificity: The D-erythro Isomer as the Only Biologically Active Substrate for IGPD

Imidazoleglycerol-phosphate dehydratase (IGPD) demonstrates strict enantioselectivity for the D-erythro-(2R,3S) diastereoisomer of IGP. The other three possible stereoisomers—(2S,3R), (2R,3R), and (2S,3S)—are not substrates and function as competitive inhibitors of the enzyme [1]. This absolute stereochemical requirement renders the use of the correct D-erythro isomer essential for any meaningful enzymatic study or inhibitor development campaign targeting IGPD. Procuring a mixture of isomers or an incorrect stereoisomer will lead to invalid kinetic data and false-positive results in inhibitor screening assays.

Enzymology Histidine Biosynthesis Inhibitor Screening

Defined Kinetic Parameters: Establishing a Baseline with Km = 0.36 mM for Plant IGPD

The Michaelis-Menten constant (Km) for D-erythro-imidazoleglycerol phosphate with the monofunctional IGPD enzyme purified from wheat germ has been experimentally determined to be 0.36 mM at the optimal pH of 6.6 [1]. This quantitative benchmark is crucial for designing enzyme assays with substrate concentrations at or above Km, validating enzyme activity across different preparations, and, most importantly, calculating inhibition constants (Ki) for potential herbicide leads. For instance, the known competitive inhibitor 3-amino-1,2,4-triazole exhibits a Ki of 46 μM against this same enzyme [1].

Enzyme Kinetics Herbicide Discovery Plant Physiology

Validated Structural Biology Tool: Co-crystallization with IGPD and Cryo-EM Studies

D-erythro-Imidazoleglycerol Phosphate has been successfully used to trap IGPD in various catalytic states, enabling high-resolution structural studies. This includes co-crystallization with an inactive mutant of IGPD2 from *Arabidopsis thaliana* to reveal snapshots of the catalytic cycle at up to 2.2 Å resolution using X-ray crystallography and cryo-EM [1] [2]. In contrast, the use of an inactive IGP diastereoisomer in similar studies was necessary to prevent catalysis, highlighting the biological activity of the native D-erythro isomer [2]. This established utility makes the native substrate a proven and essential tool for advanced structural biology applications, including fragment-based drug discovery and rational herbicide design.

Structural Biology Cryo-EM X-ray Crystallography

Defined Physical Properties: Hygroscopicity and Cold-Chain Requirements for Procurement Planning

D-erythro-Imidazoleglycerol Phosphate Monohydrate is reported to be a hygroscopic solid with a melting point between 127-130°C . Its hygroscopic nature necessitates storage at -20°C under an inert atmosphere to ensure long-term stability and prevent degradation due to moisture absorption . In contrast, some other histidine pathway intermediates or synthesized analogs may have different stability profiles, requiring less stringent conditions. For procurement, this means planning for cold-chain shipping and having the appropriate storage facilities (e.g., -20°C freezer, desiccator) is non-negotiable to maintain compound integrity from the point of delivery through its experimental lifespan .

Compound Management Stability Logistics

Optimal Application Scenarios for D-erythro-Imidazoleglycerol Phosphate Monohydrate in Research and Development


IGPD Enzyme Kinetics and High-Throughput Inhibitor Screening

This is the primary and most validated application for D-erythro-Imidazoleglycerol Phosphate Monohydrate. Researchers can utilize its established Km value of 0.36 mM for plant IGPD to design robust, reproducible kinetic assays [1]. In high-throughput screening (HTS) campaigns for novel herbicides or antimicrobials, the compound serves as the essential native substrate against which the potency of lead candidates is measured. The strict stereospecificity ensures that the observed inhibitory effects are genuine and not artifacts from using a non-substrate isomer [2].

Structural Biology and Rational Drug Design for IGPD

This compound is a critical tool for structural biology studies of the IGPD enzyme, a key target for next-generation herbicides and antibacterials. Its successful use in co-crystallization and cryo-EM experiments to capture the enzyme in various states of its catalytic cycle (e.g., substrate-bound, intermediate) is well-documented [1]. This provides an unparalleled advantage for structure-based drug design (SBDD) and fragment-based lead discovery, allowing for the rational design of potent and selective IGPD inhibitors [2].

Validation of Histidine Biosynthesis Pathway Studies in Novel Organisms

For researchers studying the metabolism of newly discovered or genetically modified plants and microorganisms, this compound is indispensable for confirming the activity of the histidine pathway. It can be used as a substrate in enzyme assays to verify the expression and activity of IGPD from a new source [1]. Additionally, it can serve as an analytical standard for HPLC or LC-MS methods aimed at detecting and quantifying IGP in biological samples, thereby confirming the presence and flux through the histidine biosynthetic pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-erythro-Imidazoleglycerol Phosphate Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.